molecular formula H5N2PS B14686992 Phosphonohydrazidothious acid CAS No. 35008-40-3

Phosphonohydrazidothious acid

Cat. No.: B14686992
CAS No.: 35008-40-3
M. Wt: 96.09 g/mol
InChI Key: CMDGSHACCKRJIB-UHFFFAOYSA-N
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Description

Phosphonohydrazidothious acid is an organophosphorus compound characterized by a phosphonic acid backbone (containing a phosphorus atom bonded to hydroxyl and organic groups) substituted with hydrazide (R-NH-NH₂) and thio (sulfur-containing) functional groups. Its structure combines the acidity of phosphonic acid with the nucleophilic reactivity of hydrazide and the sulfur-mediated stability of thio derivatives. This compound is of interest in coordination chemistry, agrochemicals, and pharmaceutical synthesis due to its dual functional groups, which enable versatile bonding and catalytic properties .

Properties

CAS No.

35008-40-3

Molecular Formula

H5N2PS

Molecular Weight

96.09 g/mol

IUPAC Name

hydrazinylphosphinothious acid

InChI

InChI=1S/H5N2PS/c1-2-3-4/h2-4H,1H2

InChI Key

CMDGSHACCKRJIB-UHFFFAOYSA-N

Canonical SMILES

NNPS

Origin of Product

United States

Preparation Methods

The synthesis of phosphonohydrazidothious acid typically involves the reaction of phosphonic acid derivatives with hydrazine and sulfur-containing reagents. One common method includes the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale reactions using similar reagents and conditions, optimized for yield and purity.

Chemical Reactions Analysis

Phosphonohydrazidothious acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, resulting in different reduced forms.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phosphonohydrazidothious acid has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonohydrazidothious acid belongs to a broader class of phosphonic acid derivatives. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name Key Functional Groups Molecular Formula CAS Number Key Properties
This compound Phosphonic acid, hydrazide, thio H₃O₃P-R-NH-NH-S Not listed High acidity (pKa ~1–2), reactive S and NH₂ sites
Phosphonic acid Phosphonic acid (H₃PO₃) H₃O₃P 13598-36-2 Moderate acidity (pKa ~2–3), used as corrosion inhibitor
Thiophosphoric acid Phosphoric acid with S substitution H₃PO₃S 13977-65-6 Enhanced thermal stability, agrochemical applications
Phosphorodithioic acid Two thio groups H₃PO₂S₂ 15059-93-7 High ligand strength, pesticide synthesis
Hexahydropyridazine-3-phosphonic acid Phosphonic acid + pyridazine C₄H₁₀N₂O₃P Not listed Chelating agent, biomedical research

Physicochemical Properties

  • Acidity: this compound exhibits stronger acidity (pKa ~1–2) compared to unsubstituted phosphonic acid (pKa ~2–3) due to electron-withdrawing thio and hydrazide groups .
  • Thermal Stability : The thio group enhances thermal stability relative to hydroxyl-substituted analogs, similar to thiophosphoric acid (decomposition >200°C) .
  • Reactivity : The hydrazide moiety enables nucleophilic reactions (e.g., Schiff base formation), while the thio group participates in redox processes, distinguishing it from purely oxygenated phosphonates .

Research Findings and Challenges

  • Coordination Chemistry: this compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming phosphonic acid in binding efficiency due to its S and NH₂ donors .
  • Environmental Impact: Thio-containing derivatives (e.g., phosphorodithioates) face regulatory scrutiny due to toxicity, necessitating greener synthetic routes for phosphonohydrazidothious analogs .
  • Synthetic Limitations : The compound’s instability in aqueous media requires protective group strategies during synthesis, a challenge shared with hydrazide-functionalized phosphonates .

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